REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9]([O:11]C)=[O:10])[N:8]=1>O1CCOCC1.O>[Cl:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9]([OH:11])=[O:10])[N:8]=1
|
Name
|
|
Quantity
|
68 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
ClCC=1SC=C(N1)C(=O)OC
|
Name
|
|
Quantity
|
680 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
refluxed overnight
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Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
The dioxane was then removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the product was extracted from the aqueous layer with MTBE (4×473 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1SC=C(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |